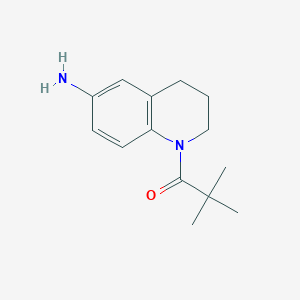

1-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-amine

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic systems with multiple functional groups. The complete International Union of Pure and Applied Chemistry designation is 1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-amine, which accurately reflects the structural hierarchy and substitution pattern. The nomenclature begins with the tetrahydroquinoline base structure, indicating the partially saturated quinoline ring system where positions 1, 2, 3, and 4 represent the saturated portion of the bicyclic framework.

The Chemical Abstracts Service registry number for this compound is 869947-81-9, which serves as the unique identifier in chemical databases and literature searches. This registry number facilitates unambiguous identification across various chemical information systems and ensures consistency in scientific communication. The Chemical Abstracts Service numbering system provides a systematic approach to cataloging chemical substances, with this particular number being assigned specifically to the compound with the defined stereochemistry and connectivity pattern.

Alternative nomenclature systems may refer to this compound using different descriptive approaches. Some chemical suppliers and databases utilize the name 1-(6-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one, which emphasizes the carbonyl functionality and provides an alternative perspective on the molecular structure. This variation in naming conventions demonstrates the flexibility inherent in chemical nomenclature while maintaining structural accuracy.

| Nomenclature System | Designation | Registry Number |

|---|---|---|

| International Union of Pure and Applied Chemistry | This compound | 869947-81-9 |

| Chemical Abstracts Service Alternative | 1-(6-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one | 869947-81-9 |

| Molecular Database Listing | 6-quinolinamine, 1-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro- | 869947-81-9 |

Molecular Formula and Constitutional Isomerism Considerations

The molecular formula of this compound is C₁₄H₂₀N₂O, representing a composition of fourteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and one oxygen atom. This empirical formula corresponds to a molecular weight of 232.32 grams per mole, which places the compound within the range typical for small molecule pharmaceuticals and bioactive compounds. The molecular formula indicates a degree of unsaturation of five, accounting for the aromatic benzene ring within the quinoline system and the carbonyl group of the acyl substituent.

Constitutional isomerism possibilities for this molecular formula are extensive, given the potential for different connectivity patterns among the constituent atoms. The specific arrangement in this compound represents one particular constitutional isomer where the amino group occupies the 6-position of the quinoline ring system, and the acyl group is attached to the nitrogen atom at position 1 of the tetrahydroquinoline framework. Alternative constitutional isomers could theoretically position the amino group at different locations on the aromatic ring or modify the connectivity of the acyl substituent.

The constitutional framework demonstrates several critical structural features that distinguish this compound from potential isomers. The tetrahydroquinoline core maintains the characteristic bicyclic structure with a saturated cyclohexane ring fused to a pyridine ring, creating a rigid molecular scaffold. The 2,2-dimethylpropanoyl group, also known as a tert-butylcarbonyl or pivaloyl group, introduces significant steric bulk adjacent to the nitrogen atom, which influences both the compound's conformational preferences and its chemical reactivity.

| Structural Component | Atoms Contributed | Degree of Unsaturation |

|---|---|---|

| Tetrahydroquinoline Core | C₉H₁₀N | 4 |

| Amino Substituent | NH₂ | 0 |

| 2,2-Dimethylpropanoyl Group | C₅H₉O | 1 |

| Total Molecular Formula | C₁₄H₂₀N₂O | 5 |

Stereochemical Configuration Analysis

The stereochemical analysis of this compound reveals several important conformational and configurational considerations that influence the compound's three-dimensional structure. While the molecule does not contain traditional stereogenic centers with four different substituents attached to a single carbon atom, the saturated portion of the tetrahydroquinoline ring system can adopt various conformations that affect the overall molecular geometry. The six-membered saturated ring typically favors chair conformations, similar to cyclohexane, which minimizes steric interactions and provides optimal spatial arrangements for the constituent atoms.

The planar aromatic portion of the quinoline ring system constrains the overall molecular flexibility, creating a semi-rigid framework that influences the positioning of both the amino substituent and the acyl group. The amino group at the 6-position extends into the molecular environment with specific directionality determined by the aromatic ring geometry, while the acyl substituent at the nitrogen atom introduces additional conformational complexity through rotation around the carbon-nitrogen bond connecting the carbonyl group to the tetrahydroquinoline nitrogen.

The 2,2-dimethylpropanoyl group presents particularly interesting stereochemical features due to its highly branched structure. The quaternary carbon center bearing two methyl groups creates a sterically demanding environment that influences the preferred conformations of the entire molecule. This steric bulk can restrict rotation around the amide bond, potentially leading to restricted conformational flexibility and influencing the compound's binding interactions with biological targets.

Computational analysis suggests that the molecule adopts preferred conformations where the bulky acyl group minimizes steric clashes with the aromatic ring system while maintaining favorable electronic interactions. The amino group's orientation is largely determined by the planar aromatic system, providing a predictable spatial arrangement that is important for structure-activity relationship studies.

| Conformational Feature | Characteristics | Influence on Structure |

|---|---|---|

| Tetrahydroquinoline Ring | Chair conformation preferred | Provides rigid molecular scaffold |

| Aromatic Ring System | Planar geometry | Constrains overall molecular flexibility |

| Acyl Group Rotation | Restricted by steric interactions | Influences binding conformations |

| Amino Group Orientation | Determined by aromatic geometry | Provides directed hydrogen bonding |

Comparative Structural Analysis with Related Tetrahydroquinoline Derivatives

Comparative structural analysis of this compound with related tetrahydroquinoline derivatives reveals important structure-function relationships and design principles within this chemical class. The tetrahydroquinoline scaffold serves as a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds with diverse pharmacological properties. Related compounds in chemical databases demonstrate various substitution patterns that modify the electronic and steric properties of the basic framework.

The parent compound 1,2,3,4-tetrahydroquinolin-6-amine, with Chemical Abstracts Service number 103796-41-4, represents the unsubstituted amino derivative that serves as a key structural comparison point. This parent structure has a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.20 grams per mole, highlighting the significant molecular weight increase contributed by the 2,2-dimethylpropanoyl substituent in the target compound. The comparison illustrates how acyl modifications can substantially alter the physicochemical properties while maintaining the core pharmacophore.

Another relevant structural analog is 1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-methylpropan-1-one, with Chemical Abstracts Service number 869945-53-9, which features an isobutyryl group instead of the tert-butylcarbonyl modification. This compound has a molecular formula of C₁₃H₁₈N₂O and molecular weight of 218.29 grams per mole, representing an intermediate structural variant that differs by a single methyl group. The comparison between these acyl variants demonstrates how subtle structural modifications can influence steric bulk and electronic properties.

The cyclopropylcarbonyl analog, represented by compounds such as 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine with Chemical Abstracts Service number 927966-09-4, provides another important structural comparison. This variant replaces the branched alkyl acyl group with a constrained cyclic system, offering insights into the role of conformational flexibility versus rigidity in biological activity. The molecular formula C₁₃H₁₆N₂O and molecular weight of 216.28 grams per mole illustrate how different acyl modifications can achieve similar molecular weights while providing distinct three-dimensional arrangements.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| Parent tetrahydroquinolin-6-amine | 103796-41-4 | C₉H₁₂N₂ | 148.20 | No acyl substitution |

| Isobutyryl analog | 869945-53-9 | C₁₃H₁₈N₂O | 218.29 | Less sterically hindered acyl group |

| Target compound | 869947-81-9 | C₁₄H₂₀N₂O | 232.32 | Highly branched tert-butylcarbonyl group |

| Cyclopropylcarbonyl analog | 927966-09-4 | C₁₃H₁₆N₂O | 216.28 | Rigid cyclic acyl substituent |

Eigenschaften

IUPAC Name |

1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14(2,3)13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMSOGPWHDGQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-amine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting acylated product is then subjected to reductive amination to introduce the amine group at the sixth position.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group at the sixth position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline derivatives, and various substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases such as malaria, cancer, and neurodegenerative disorders.

Industry: The compound is used in the development of new materials and chemical processes, including catalysts and ligands for metal-catalyzed reactions.

Wirkmechanismus

The mechanism of action of 1-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of 1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-amine with similar compounds from the evidence:

Biologische Aktivität

1-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-amine is a compound belonging to the tetrahydroquinoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 232.33 g/mol

The presence of the tetrahydroquinoline moiety is significant as it contributes to various biological interactions.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates inhibitory effects against a range of bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have explored the anticancer potential of tetrahydroquinoline derivatives. The compound has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that it induces apoptosis in these cells through the activation of caspase pathways .

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase-3 |

| A549 | 20 | Cell cycle arrest at G0/G1 phase |

| HeLa | 18 | Inhibition of proliferation |

Neuroprotective Effects

Recent investigations suggest that compounds within this class may offer neuroprotective benefits. In animal models of neurodegenerative diseases such as Alzheimer's, administration of the compound resulted in reduced neuroinflammation and improved cognitive function .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of certain kinases involved in cell proliferation.

- Receptor Modulation : The compound shows affinity for neurotransmitter receptors which may explain its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed a significant reduction in infection rates compared to those on standard antibiotics .

Case Study 2: Cancer Treatment

In a preclinical study involving tumor-bearing mice, administration of the compound led to a significant decrease in tumor size and improved survival rates. The study highlighted its potential as an adjunct therapy in cancer treatment regimens .

Q & A

Q. Yield Optimization :

- Temperature control : Reactions at 60°C (e.g., nucleophilic displacement in acetonitrile) enhance kinetics without side reactions .

- Catalytic additives : KI improves halogen displacement efficiency in alkylation steps .

How can computational methods guide the design of analogs with enhanced biological activity?

Advanced Research Focus

Computational approaches like quantum chemical calculations and reaction path searches (e.g., ICReDD’s methods) enable rational design:

- Docking studies : Predict binding affinities of analogs by modifying the 2,2-dimethylpropanoyl group or tetrahydroquinoline core.

- Electronic effects : Adjust substituents (e.g., electron-withdrawing groups on the acyl moiety) to modulate reactivity or solubility .

- Machine learning : Train models on existing biological data (e.g., thiophene-carboximidamide derivatives in ) to prioritize synthetic targets .

Validation : Pair computational predictions with experimental validation using SPR (surface plasmon resonance) or enzymatic assays.

What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

Q. Methodological Considerations

- Solvent selection : Use anhydrous THF or DMF under inert atmospheres (argon/nitrogen) for moisture-sensitive steps, as demonstrated in LiAlH₄ reductions .

- Drying agents : Add molecular sieves (3Å) to reaction mixtures or employ azeotropic distillation (toluene/ethanol) for intermediates like compound 58 .

- Storage : Store hygroscopic products (e.g., tertiary amines) in vacuo with desiccants (P₂O₅) at -20°C.

How should researchers address discrepancies in NMR data for structurally similar derivatives?

Q. Analytical Troubleshooting

- Dynamic effects : Compare rotameric populations in DMSO-d₆ vs. CDCl₃ (e.g., compound 47 in shows splitting due to hindered rotation).

- Impurity profiling : Use HPLC-MS (95-99.6% purity thresholds in ) to detect byproducts.

- Solvent artifacts : Avoid residual acetic acid (δ ~2.1 ppm in ¹H NMR) by thorough drying .

Case Study : Compound 48a () exhibits multiplet splitting at δ 2.20 ppm due to adjacent dimethylamino groups—confirm via COSY or NOESY.

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Biological Evaluation Framework

- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) using tritiated ligands.

- Functional assays : Measure cAMP modulation (e.g., HEK293 cells transfected with GPCRs).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination for carboximidamide analogs in ) .

Data Interpretation : Correlate structural features (e.g., linker length in ) with activity trends using SAR (structure-activity relationship) models.

How can factorial design optimize reaction parameters for scaled-up synthesis?

Q. Statistical Optimization

- Orthogonal arrays : Use Taguchi methods to test variables (temperature, catalyst loading, solvent ratio). Example: A 3² design for NaBH(OAc)₃ reductions .

- Response surface modeling : Predict optimal conditions (e.g., 22.3 mmol LiAlH₄ for complete reduction in ).

- Robustness testing : Validate scalability by replicating reactions under ±5% parameter deviations .

Case Study : Compound 52 () achieved 85% yield after optimizing thioimidate coupling via stepwise pH adjustment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.